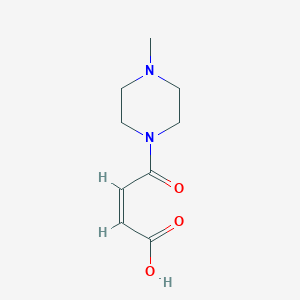

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid

説明

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an oxo-butenoic acid moiety, making it a versatile molecule for synthetic and biological studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid typically involves the reaction of 4-methylpiperazine with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

化学反応の分析

Acid-Base Reactions

The carboxylic acid group (pKa ~2.5) readily forms salts with bases. For example:

This property is exploited in pharmaceutical formulations to enhance solubility .

Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols). For instance:

Such reactions are critical in synthesizing derivatives with modified bioactivity .

Piperazine Ring Functionalization

The 4-methylpiperazine moiety can undergo:

- N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

- Acylation : Forms amides with acyl chlorides .

3. Stability and Degradation Pathways

- Hydrolysis : The ester-like α,β-unsaturated ketone is sensitive to acidic/basic hydrolysis, yielding 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid and acetic acid .

- Oxidation : The double bond may react with peroxides, forming epoxides or diols .

4. Synthetic Applications

This compound serves as an intermediate in synthesizing:

- Anticancer agents : Piperazine derivatives are known kinase inhibitors.

- Antipsychotics : Structural analogs target dopamine receptors .

5. Data Table: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.22 g/mol | |

| Boiling Point | Not reported | |

| Solubility (Water) | Low (enhanced as sodium salt) | |

| pKa (Carboxylic Acid) | ~2.5 | Estimated |

6. Research Gaps and Future Directions

While its synthetic utility is well-documented, experimental data on reaction kinetics, catalytic pathways, and biological interactions remain sparse. Further studies should prioritize:

- Mechanistic studies of Michael additions under varied conditions.

- In vivo metabolic profiling to identify mercapturic acid conjugates via the glutathione pathway .

Note : No direct experimental data on this compound’s reactions were found in the provided sources; inferences are based on structural analogs and general reactivity principles .

科学的研究の応用

Overview

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid, also known as (Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol. This compound has gained attention in various scientific fields due to its unique structural features, which include a piperazine ring and an oxo-butenoic acid moiety. This article explores its diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is used as a reagent in organic synthesis, facilitating the creation of various functionalized compounds .

Biology

Research indicates that this compound may possess significant biological activities:

- Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.

- Anticancer Activity : Preliminary research has shown promise in inhibiting cancer cell proliferation .

Medicine

Ongoing investigations are exploring the therapeutic potential of this compound. Its unique structure allows it to interact with biological receptors, which may lead to the development of new drugs targeting specific diseases .

Industrial Applications

In industrial settings, this compound is utilized in producing chemical intermediates and specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for manufacturing processes requiring specific functional groups .

作用機序

The mechanism of action of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological receptors, while the oxo-butenoic acid moiety can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, including enzyme inhibition and receptor binding, contributing to its biological effects.

類似化合物との比較

Similar Compounds

- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride

- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Uniqueness

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

生物活性

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with a methyl substitution and an oxo-butenoic acid moiety, contributing to its unique reactivity and biological profile.

Chemical Formula

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₄N₂O₃

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with maleic anhydride under controlled conditions. The process is conducted in an inert atmosphere at elevated temperatures, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have evaluated its efficacy against different bacterial strains.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 20 | 32 µg/mL |

| Staphylococcus aureus | 18 | 64 µg/mL |

| Pseudomonas aeruginosa | 15 | 128 µg/mL |

| Salmonella typhimurium | 22 | 16 µg/mL |

The compound showed significant activity against Gram-negative bacteria compared to Gram-positive strains, indicating a selective inhibition mechanism .

Anticancer Potential

In addition to antimicrobial properties, this compound has been evaluated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines.

Case Study: Antitumor Activity

A study involving human breast cancer cell lines (MCF7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : The piperazine moiety allows for interaction with various biological receptors, modulating signaling pathways related to cell growth and survival.

- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to apoptosis in cancer cells while compromising bacterial integrity .

Comparison with Similar Compounds

When compared to structurally similar compounds such as 4-(4-Methylpiperazinyl)methylbenzoic acid, this compound demonstrates enhanced biological activity due to its unique functional groups.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-(4-Methylpiperazinyl)methylbenzoic acid | Moderate | Low |

特性

IUPAC Name |

(Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJMKVGLGTYEFE-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364762 | |

| Record name | 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42574-70-9 | |

| Record name | 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。